N-[(4-Ethenylphenyl)methyl]-N-methylformamide
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Overview
Description
N-[(4-Ethenylphenyl)methyl]-N-methylformamide is an organic compound with the molecular formula C11H13NO. It is characterized by the presence of a formamide group attached to a benzyl group, which in turn is substituted with an ethenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-Ethenylphenyl)methyl]-N-methylformamide typically involves the reaction of 4-vinylbenzyl chloride with N-methylformamide in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as distillation and recrystallization are employed to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
N-[(4-Ethenylphenyl)methyl]-N-methylformamide can undergo various types of chemical reactions, including:
Oxidation: The ethenyl group can be oxidized to form an epoxide or a diol.
Reduction: The formamide group can be reduced to an amine.
Substitution: The benzyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4) can be used for oxidation reactions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products Formed
Oxidation: Epoxides or diols.
Reduction: Amines.
Substitution: Halogenated or nitrated benzyl derivatives.
Scientific Research Applications
N-[(4-Ethenylphenyl)methyl]-N-methylformamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of polymers and materials with specific properties
Mechanism of Action
The mechanism of action of N-[(4-Ethenylphenyl)methyl]-N-methylformamide involves its interaction with molecular targets such as enzymes and receptors. The formamide group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The ethenyl group can participate in π-π interactions with aromatic residues in proteins, affecting their function .
Comparison with Similar Compounds
Similar Compounds
- N-[(4-Ethenylphenyl)methyl]-N,N-dimethylformamide
- N-[(4-Ethenylphenyl)methyl]-N,N-diethylformamide
- N-[(4-Ethenylphenyl)methyl]-N-methylacetamide
Uniqueness
The presence of both the ethenyl and formamide groups allows for versatile chemical transformations and interactions with biological targets .
Properties
CAS No. |
90499-42-6 |
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Molecular Formula |
C11H13NO |
Molecular Weight |
175.23 g/mol |
IUPAC Name |
N-[(4-ethenylphenyl)methyl]-N-methylformamide |
InChI |
InChI=1S/C11H13NO/c1-3-10-4-6-11(7-5-10)8-12(2)9-13/h3-7,9H,1,8H2,2H3 |
InChI Key |
UIYQJJYFJSSONQ-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC1=CC=C(C=C1)C=C)C=O |
Origin of Product |
United States |
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